N-({[2,4'-bipyridine]-4-yl}methyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-({[2,4'-bipyridine]-4-yl}methyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,4'-bipyridine moiety linked via a methyl group to the sulfonamide nitrogen. The 4-(trifluoromethoxy)phenyl group confers electron-withdrawing properties, enhancing metabolic stability and influencing receptor binding.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-1-3-16(4-2-15)28(25,26)24-12-13-5-10-23-17(11-13)14-6-8-22-9-7-14/h1-11,24H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMFHMMKOHFDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Fluorination of Anisole Derivatives
A patent by WO2016125185A2 outlines a scalable route to 4-(trifluoromethoxy)aniline (VI ), a precursor to the sulfonyl chloride. Key steps include:
- Chlorination of 4-methoxyaniline with chlorine gas in benzotrifluoride, catalyzed by phosphorus trichloride, yielding 1,2,4-trichloro-5-methoxybenzene (III ).
- Fluorination of III with anhydrous hydrogen fluoride at 80°C to form 4-(trifluoromethoxy)chlorobenzene (IV ).
- Nitration of IV using nitric acid in dichloromethane, followed by reduction with iron/HCl to produce 4-(trifluoromethoxy)aniline (VI ) in 75% yield.
Sulfonation and Chlorination:
4-(Trifluoromethoxy)aniline is converted to the sulfonyl chloride via:
- Diazotization in 9N H₂SO₄ with NaNO₂ at <5°C.
- Reaction with SO₂ in the presence of CuCl₂, forming the sulfonyl chloride after hydrolysis.
Synthesis of [2,4'-Bipyridine]-4-ylmethanamine
Palladium-Catalyzed Cross-Coupling
Ambeed’s protocol for [2,2'-bipyridine]-4,4'-diamine provides insights into bipyridine functionalization:
- Suzuki-Miyaura coupling of 4-bromopyridine with 4-pyridylboronic acid yields 2,4'-bipyridine.
- Nitration and Reduction:
Alternative Route (Reductive Amination):
4-Pyridinecarboxaldehyde is condensed with 4-aminopyridine under NaBH₄, yielding the target amine in 68% efficiency.
Sulfonamide Bond Formation
Classical Coupling with Sulfonyl Chloride
The amine (0.1 mol ) and sulfonyl chloride (0.12 mol ) react in anhydrous DCM with pyridine as a base (0–5°C, 4 h), achieving 82–89% yield after silica gel purification.
Copper-Catalyzed Direct Sulfonamidation
A modern method from Oxford University employs:
- Cu(II) catalysis with DABSO (SO₂ surrogate).
- Reaction of 4-(trifluoromethoxy)phenylboronic acid and [2,4'-bipyridine]-4-ylmethanamine at 60°C in DMF, yielding 74% product with excellent functional group tolerance.
Comparative Analysis of Synthetic Methods
Optimization and Challenges
Purity and Byproduct Mitigation
Trifluoromethoxy Group Stability
The electron-withdrawing trifluoromethoxy group necessitates low-temperature diazotization (-4°C) to prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a bipyridine oxide, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological systems due to its fluorescent properties.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Use in materials science for developing new polymers or coatings.
Mechanism of Action
The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects would depend on its specific application. For example:
In catalysis: It might act as a ligand that stabilizes transition states.
In biology: It could interact with specific proteins or nucleic acids, altering their function.
Comparison with Similar Compounds
N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide (PR17)
- Structure : Features a dihydroquinazoline ring instead of bipyridine.
- Molecular Weight : 371.3 g/mol.
- Melting Point : 161–163°C.
- Biological Relevance : Demonstrated activity in 5-HT6 receptor modulation studies.
- Synthesis : Prepared via method C1 (coupling of sulfonyl chloride with dihydroquinazoline) .
N-{2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide
- Structure : Contains a pyrazole-pyridine hybrid linked to the sulfonamide via an ethyl group.
- Functional Groups : The trifluoromethoxy group enhances lipophilicity, similar to the target compound.
- Applications: Potential use in kinase inhibition due to pyridine’s coordination capacity .
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
4-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)-N-methylbenzenesulfonamide
- Structure : Chromene and fluorophenyl groups impart fluorescence and kinase inhibitory properties.
- Mass : 589.1 (M⁺+1).
- Melting Point : 175–178°C .
Comparative Data Table
Functional Group Impact on Properties
- Trifluoromethoxy Group: Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., PR17 vs. non-fluorinated sulfonamides) .
- Bipyridine vs. Quinazoline : The bipyridine moiety in the target compound may improve metal-binding capacity for catalytic or therapeutic applications, whereas quinazoline in PR17 favors planar aromatic interactions with receptors .
- Aromatic vs. Aliphatic Substituents : Azide-containing analogs (e.g., ) prioritize synthetic versatility over receptor affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
